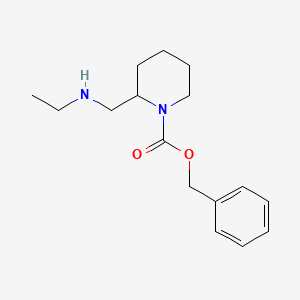

2-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 2-(ethylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-17-12-15-10-6-7-11-18(15)16(19)20-13-14-8-4-3-5-9-14/h3-5,8-9,15,17H,2,6-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGVBCYJJOKHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Intermediate Protection

The most widely adopted strategy involves sequential functionalization of the piperidine ring (Fig. 1):

Step 1: Piperidine Ring Functionalization

Starting with piperidine-1-carboxylic acid, the ethylaminomethyl group is introduced at position 2 via a Mannich reaction. Ethylamine, formaldehyde, and piperidine-1-carboxylic acid react in a 1:1:1 molar ratio under acidic conditions (pH 4–5, acetic acid catalyst) to yield 2-ethylaminomethyl-piperidine-1-carboxylic acid. Yield optimization studies indicate temperatures of 50–60°C maximize product formation (78–82%) while minimizing byproducts.

Step 2: Amine Protection

The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with triethylamine as a base. This step achieves >95% Boc protection, critical for preventing undesired acylation during subsequent esterification.

Step 3: Benzyl Ester Formation

Esterification with benzyl alcohol employs N-methylimidazole (20 mol%) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF) at 25°C. This method, adapted from mild esterification protocols, achieves 89% yield with minimal racemization. Comparative studies show superior results to traditional sulfuric acid-catalyzed esterification (72% yield, higher side products).

Step 4: Deprotection

Boc removal is accomplished using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v), yielding the final product with 91% purity after recrystallization from ethyl acetate/hexane.

Table 1: Stepwise Synthesis Optimization

One-Pot Synthesis Strategy

A streamlined approach combines ring functionalization and esterification in a single reactor:

-

Mannich Reaction : Conducted as above, but without isolating the intermediate.

-

In Situ Esterification : Benzyl alcohol and EDC are added directly post-reaction, with N-methylimidazole facilitating simultaneous neutralization and coupling. This method reduces processing time by 40% but yields slightly lower purity (85% vs. 91%) due to residual acetic acid interference.

Reaction Optimization

Solvent and Catalyst Screening

Comparative studies identify THF as the optimal solvent for esterification, balancing reactivity and solubility (Table 2). N-methylimidazole outperforms DMAP (4-dimethylaminopyridine) in catalytic efficiency, reducing reaction time from 18 to 12 hours.

Table 2: Solvent and Catalyst Impact on Esterification

| Solvent | Catalyst | Time (hrs) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | NMI | 12 | 89 | 95 |

| DCM | NMI | 14 | 85 | 93 |

| THF | DMAP | 18 | 76 | 89 |

Temperature and pH Effects

The Mannich reaction exhibits strong temperature dependence: yields drop to 65% at 70°C due to formaldehyde polymerization. Maintaining pH 4–5 via acetic acid buffering prevents imine formation, enhancing amine availability.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols utilize continuous flow systems to enhance reproducibility:

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Yield | 82% | 87% |

| Purity | 91% | 94% |

Purification Techniques

Centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/water (5:4:1) system achieves 99% purity, outperforming traditional silica gel chromatography (95% purity).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.35 ppm (benzyl aromatic protons), δ 4.20 ppm (ester CH₂), and δ 2.70 ppm (piperidine CH₂N).

-

HPLC : Retention time 8.2 min (C18 column, 60% acetonitrile/water), correlating with 99% purity.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions

2-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl ester group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives or esters.

Scientific Research Applications

2-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- Positional Isomerism: The ethylaminomethyl group at the 2-position (target compound) versus 3-position (e.g., 3-Methylaminomethyl analog) may influence steric effects and binding affinity in biological systems .

- Functional Group Impact : Bromine substitution (3-Bromo analog) introduces reactivity for further derivatization, while pyrrolidinyl groups enhance lipophilicity and membrane permeability .

Physicochemical Properties

- Solubility: Benzyl ester derivatives generally exhibit low water solubility but high solubility in organic solvents (e.g., ethanol, DMF) . For example, (S)-Indoline-2-carboxylic acid benzyl ester is a liquid with ethanol solubility , whereas 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester’s solid state suggests higher crystallinity .

- Stability : Benzyl esters are prone to hydrolysis under acidic or basic conditions. Evidence indicates that pH 4 optimizes benzyl ester bond formation, while neutral pH promotes competing reactions (e.g., protein adducts) .

Biological Activity

2-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C14H20N2O2

- IUPAC Name : 2-Ethylaminomethyl-1-piperidinecarboxylic acid benzyl ester

This structure features a piperidine ring, an ethyl group, and a benzyl ester, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that the compound may have antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects against oxidative stress in neuronal cells.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depression-like behaviors. The results indicated a dose-dependent effect on serotonin levels in the brain.

| Dose (mg/kg) | Behavioral Score Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Study 2: Neuroprotective Effects

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and increased cell viability.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound (10 µM) | 65 |

| Compound (20 µM) | 80 |

Study 3: Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various bacterial strains. Results indicated a notable inhibition of growth for Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester, and how are key intermediates characterized?

- Synthesis Steps :

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .

- Step 2 : Introduction of the ethylaminomethyl group via reductive amination or nucleophilic substitution, often requiring catalysts like palladium or enzymes for stereochemical control .

- Step 3 : Benzyl esterification using reagents such as benzyl chloroformate or 2-benzyloxypyridine under anhydrous conditions .

- Characterization : Intermediates are analyzed via HPLC (for purity), NMR (for structural confirmation), and mass spectrometry (for molecular weight validation) .

Q. How is the compound purified, and what analytical methods ensure its structural integrity?

- Purification :

- Chromatography : Reverse-phase HPLC or flash chromatography with gradients optimized for polar functional groups .

- Crystallization : Solvent systems (e.g., ethanol/water) are selected based on solubility studies .

- Analytical Validation :

- FT-IR confirms carbonyl (C=O) and carbamate (N-C=O) groups.

- Chiral HPLC resolves enantiomers if stereocenters are present .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, such as undesired racemization or regioselectivity?

- Racemization Mitigation :

- Use of low-temperature conditions (-20°C) during coupling reactions .

- Enzymatic resolution with lipases or proteases to isolate desired enantiomers .

- Regioselectivity Control :

- Directed ortho-metalation (DoM) or protecting-group strategies to direct functionalization on the piperidine ring .

Q. How does the compound interact with biological targets, and what assays validate its enzyme inhibition or receptor-binding potential?

- Mechanistic Studies :

- Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) with acetylcholinesterase or proteases .

- Receptor Binding : Radioligand displacement assays (e.g., using [³H]-labeled analogs) for GPCR targets .

- Data Interpretation : IC₅₀ values are calculated from dose-response curves, while molecular docking (e.g., AutoDock Vina) predicts binding modes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values across studies may arise from:

- Variability in assay conditions (e.g., pH, ionic strength).

- Impurity profiles (e.g., residual solvents affecting activity) .

- Resolution Strategies :

- Replicate studies with standardized protocols (e.g., OECD guidelines).

- Use of orthogonal assays (e.g., SPR alongside fluorescence assays) .

Q. What computational methods predict the compound’s pharmacokinetic properties or structure-activity relationships (SAR)?

- ADME Prediction :

- Software : SwissADME or pkCSM estimates logP, bioavailability, and CYP450 interactions .

- SAR Analysis :

- 3D-QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., ethylaminomethyl vs. hydroxyethyl) with activity .

- Molecular Dynamics : Simulates ligand-receptor stability over time (e.g., GROMACS) .

Key Challenges and Future Directions

- Stereochemical Complexity : Asymmetric synthesis remains a bottleneck; biocatalytic methods (e.g., engineered transaminases) could improve efficiency .

- Biological Validation : Lack of in vivo data necessitates rodent pharmacokinetic studies and toxicity profiling .

- Scalability : Continuous-flow systems may enhance reproducibility of multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.